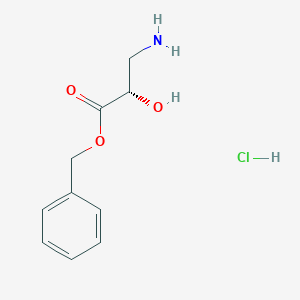

(S)-Isoserine benzyl ester, hydrochloride

CAS No.: 133153-66-9

Cat. No.: VC4264231

Molecular Formula: C10H14ClNO3

Molecular Weight: 231.68

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 133153-66-9 |

|---|---|

| Molecular Formula | C10H14ClNO3 |

| Molecular Weight | 231.68 |

| IUPAC Name | benzyl (2S)-3-amino-2-hydroxypropanoate;hydrochloride |

| Standard InChI | InChI=1S/C10H13NO3.ClH/c11-6-9(12)10(13)14-7-8-4-2-1-3-5-8;/h1-5,9,12H,6-7,11H2;1H/t9-;/m0./s1 |

| Standard InChI Key | FETCUBOMIICFNI-FVGYRXGTSA-N |

| SMILES | C1=CC=C(C=C1)COC(=O)C(CN)O.Cl |

Introduction

Structural and Molecular Characteristics

(S)-Isoserine benzyl ester hydrochloride (CAS: 91224-37-2) is an α-hydroxy-β-amino acid derivative with the molecular formula C₁₀H₁₄ClNO₃ and a molecular weight of 231.67 g/mol. Its structure comprises a benzyl ester group at the hydroxyl position and a hydrochloride salt at the amino group, stabilizing the compound for synthetic applications . The stereochemistry at the α-carbon (S-configuration) is critical for its biological activity, as evidenced by its role in enantioselective syntheses .

Key Structural Features:

-

Benzyl ester moiety: Enhances solubility in organic solvents and prevents undesired side reactions during peptide coupling.

-

Hydrochloride salt: Improves stability and crystallinity.

-

Quaternary stereocenter: Enables diastereoselective alkylation, a property exploited in β²,²-amino acid synthesis .

Synthesis and Optimization

Synthetic Routes

The compound is typically synthesized from L-isoserine through a multi-step process involving protection, esterification, and salt formation:

-

Protection of amino group: Boc (tert-butyloxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl) groups are introduced to shield the amine during subsequent reactions .

-

Esterification: Benzyl alcohol reacts with the hydroxyl group under acid catalysis (e.g., HCl, CSA) to form the benzyl ester .

-

Deprotection and salt formation: Acidic cleavage of the Boc group followed by treatment with HCl yields the hydrochloride salt .

-

Starting material: Boc-L-isoserine methyl ester (1.0 equiv).

-

Reagents: Benzyl alcohol (2.0 equiv), camphorsulfonic acid (CSA, 0.2 equiv), toluene, reflux (110°C, 2 h).

-

Yield: 70–85% after column chromatography (hexane/EtOAc, 7:3).

Diastereoselective Alkylation

Quantum mechanical studies reveal that alkylation at the α-position proceeds via a concave-face transition state, favoring retention of configuration due to reduced steric hindrance . This property enables the synthesis of quaternary stereocenters in β²,²-amino acids, valuable in peptidomimetics .

Physicochemical Properties

| Property | Value/Description |

|---|---|

| Molecular formula | C₁₀H₁₄ClNO₃ |

| Molecular weight | 231.67 g/mol |

| Appearance | White crystalline solid |

| Solubility | Soluble in DCM, EtOAc, DMSO; insoluble in H₂O |

| Melting point | 197–200°C (decomposes) |

| Optical rotation | [α]²⁵D = -12° (c = 1, 80% acetic acid) |

Data aggregated from PubChem and synthetic studies .

Applications in Medicinal Chemistry

Aminopeptidase N (APN) Inhibition

(S)-Isoserine derivatives exhibit potent inhibitory activity against APN/CD13, a metalloprotease overexpressed in cancer cells. In a 2012 study, compound 14b (a derivative) showed an IC₅₀ of 12.2 μM against APN, comparable to bestatin (IC₅₀ = 7.3 μM) . The benzyl ester group enhances cell permeability, making it a viable precursor for antitumor agents .

Peptidomimetic Design

The compound’s rigid bicyclic scaffold facilitates the synthesis of β²,²-amino acids, which mimic natural peptide backbones while resisting proteolytic degradation . For example, α-benzylisoserine derivatives have been incorporated into cyclic sulfamidates for regioselective ring-opening reactions, yielding norlanthionine analogs .

Protein Modification

Benzyl esters are employed in genetic code expansion (GCE) to introduce non-canonical amino acids into proteins. This technique enables site-specific modifications, such as pyroglutamation or hydroxamic acid incorporation, for epigenetic research .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume